![molecular formula C24H24FNO4 B024276 rac 5-ケトフルバスタチン CAS No. 1160169-39-0](/img/structure/B24276.png)
rac 5-ケトフルバスタチン
説明
Synthesis Analysis
The synthesis of racemic 5-Keto Fluvastatin and its analogues can be achieved through a highly enantioselective process involving the reaction of an aldehyde with diketene in the presence of Ti(O-i-Pr)4 and a chiral Schiff base ligand. This method allows for the production of either enantiomer of Fluvastatin by selecting the appropriate Schiff base, leading to the synthesis of syn-1,3-diol esters with high enantiomeric excess, which are then recrystallized and saponified to afford racemic 5-Keto Fluvastatin with high purity (Zacharia, Tanaka, & Hayashi, 2010).
Molecular Structure Analysis
The molecular structure of racemic 5-Keto Fluvastatin includes a bicyclic core that is proposed to be formed via a Diels-Alder cyclization during its biosynthesis. This structure is crucial for its biological activity, with specific attention to the stereochemistry that impacts its interaction with the HMG-CoA reductase enzyme (Witter & Vederas, 1996).
Chemical Reactions and Properties
Racemic 5-Keto Fluvastatin participates in various chemical reactions, including oxidative processes and interactions with cellular components that may contribute to its pharmacological effects. The drug's metabolites also exhibit significant biological activities, which are crucial for understanding its mechanism of action and potential drug interactions (Fischer et al., 1999).
Physical Properties Analysis
The physical properties of racemic 5-Keto Fluvastatin, such as solubility, stability under various conditions, and its behavior in biological systems, are essential for its formulation and therapeutic application. These properties are influenced by its molecular structure and the presence of functional groups that interact with biological membranes and proteins (Benoit, Nuttelman, Collins, & Anseth, 2006).
Chemical Properties Analysis
The chemical properties of racemic 5-Keto Fluvastatin, including its reactivity, interactions with enzymes such as HMG-CoA reductase, and the formation of metabolites, are critical for its pharmacological profile. The drug's ability to inhibit cholesterol synthesis is directly related to its chemical structure and the specific interactions it undergoes within the body (Gregory, Katznelson, Griffey, Kyles, & Berryman, 2001).
科学的研究の応用
心臓血管の健康
rac 5-ケトフルバスタチン: は、主に3-ヒドロキシ-3-メチルグルタリルコエンザイムA(HMG-CoA)レダクターゼの阻害剤としての役割で知られています 。この阻害は、コレステロールの合成を抑制することにより心臓血管の健康を改善するため、高コレステロール血症と脂質異常症の薬理学的治療に不可欠です。
抗炎症作用と免疫抑制作用
この化合物は、ゲラニルゲラニルピロリン酸(GGPP)やファルネシルピロリン酸(FPP)などのイソプレノイド代謝産物の生合成に対する作用により、抗炎症作用と免疫抑制作用を示すことが観察されています 。これは、自己免疫疾患や免疫抑制を必要とする状態の治療に適用できる可能性があります。
がん治療
rac 5-ケトフルバスタチン: は、細胞の形状、運動性、因子の分泌、分化、増殖に関わる経路と細胞機能を制御するいくつかの細胞シグナル伝達タンパク質(小型GTPaseファミリーメンバー:Ras、Rac、およびRho)を調節する可能性があります 。これらの細胞の成長と転移に対する調節効果により、がん治療における役割が検討されています。
腎臓の病気
rac 5-ケトフルバスタチンを含むスタチンの多面的効果は、腎臓の病気の治療における潜在的な利点を示唆しています。コレステロール値に対する影響と抗炎症作用は、慢性腎臓病の管理に有益な可能性があります。
これらのアプリケーションのそれぞれには、複雑な生化学的経路と作用機序が関与しており、rac 5-ケトフルバスタチンのこれらの分野における役割は、現在も研究中です。この化合物は、さまざまな治療分野で汎用性があり、新しい治療プロトコルと薬剤の開発における可能性を強調しています。 詳細な実験手順と技術仕様については、研究者は、調査している特定のアプリケーションに合わせて研究を調整するために、科学文献と臨床試験データを参考にします .
作用機序
Target of Action
Rac 5-Keto Fluvastatin, an impurity of Fluvastatin , primarily targets the HMG-CoA reductase enzyme . This enzyme plays a crucial role in the mevalonate pathway , which is the metabolic pathway that produces cholesterol and other isoprenoids .
Mode of Action
Rac 5-Keto Fluvastatin acts as a competitive inhibitor of the HMG-CoA reductase enzyme . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This inhibition results in a decrease in cholesterol production .
Biochemical Pathways
The primary biochemical pathway affected by Rac 5-Keto Fluvastatin is the mevalonate pathway . By inhibiting the HMG-CoA reductase enzyme, this compound reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other isoprenoids . The downstream effect of this inhibition is a reduction in the levels of cholesterol and other isoprenoids that are synthesized via this pathway .
Pharmacokinetics
Fluvastatin, from which Rac 5-Keto Fluvastatin is derived, is extensively absorbed from the gastrointestinal tract due to its relatively hydrophilic nature . After absorption, it is nearly completely extracted and metabolized in the liver to two hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a dose is recovered in the feces, with 60% of a dose recovered as the three metabolites .
Result of Action
The primary molecular effect of Rac 5-Keto Fluvastatin’s action is the inhibition of the HMG-CoA reductase enzyme, leading to a decrease in the production of mevalonate . This results in a reduction in the synthesis of cholesterol and other isoprenoids . At the cellular level, this can lead to a decrease in the levels of cholesterol and other isoprenoids, which can have various effects depending on the specific cell type and the role of these molecules in that cell’s function .
Action Environment
The action, efficacy, and stability of Rac 5-Keto Fluvastatin can be influenced by various environmental factors. For instance, the absorption of Fluvastatin can be affected by the presence of food in the gastrointestinal tract . Additionally, the metabolism of Fluvastatin can be affected by the presence of certain other drugs, such as CYP3A4 inhibitors . Therefore, the action of Rac 5-Keto Fluvastatin may also be influenced by similar factors.
Safety and Hazards
特性
IUPAC Name |
(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,19,28H,13-14H2,1-2H3,(H,29,30)/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBOMHNSMFWBF-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)CC(CC(=O)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160169-39-0 | |
Record name | 7-(3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl)-3-hydroxy-5-oxohept-6-enoic acid, (6E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOL-2-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID, (6E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LLT21950O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。